4-N-Propyl cyclohexyl benzene

Catalog No.
S12807429
CAS No.
22800-88-0
M.F
C15H22
M. Wt
202.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-N-Propyl cyclohexyl benzene

CAS Number

22800-88-0

Product Name

4-N-Propyl cyclohexyl benzene

IUPAC Name

1-cyclohexyl-4-propylbenzene

Molecular Formula

C15H22

Molecular Weight

202.33 g/mol

InChI

InChI=1S/C15H22/c1-2-6-13-9-11-15(12-10-13)14-7-4-3-5-8-14/h9-12,14H,2-8H2,1H3

InChI Key

AEWHUPMFQAHCQR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C2CCCCC2

4-N-Propyl cyclohexyl benzene is an organic compound characterized by its unique structure, which consists of a propyl group attached to a cyclohexyl ring, which in turn is connected to a benzene ring. The molecular formula for 4-N-Propyl cyclohexyl benzene is C24H38C_{24}H_{38}, and it features a complex arrangement that contributes to its distinct chemical properties and potential applications. This compound is part of a broader class of alkyl-substituted aromatic compounds, which are known for their versatility in various

  • Oxidation: The compound can undergo oxidation, leading to the formation of various oxidized products. For instance, oxidation can convert it into corresponding alcohols or ketones depending on the reaction conditions.
  • Substitution Reactions: Due to the presence of the aromatic ring, electrophilic substitution reactions are common, where substituents can replace hydrogen atoms on the benzene ring.
  • Thermal Decomposition: Under high temperatures, 4-N-Propyl cyclohexyl benzene may decompose, leading to simpler hydrocarbons and other byproducts .

Several methods have been developed for synthesizing 4-N-Propyl cyclohexyl benzene:

  • Alkylation of Cyclohexane: One approach involves the alkylation of cyclohexane derivatives with propylene in the presence of a catalyst.
  • Phenolic Synthesis: Another method includes the reaction of phenolic compounds with appropriate alkyl halides under basic conditions to yield the desired product.
  • Oxidative Methods: Recent studies have explored oxidative methods using hydrogen peroxide as an oxidant, which can yield high purity products with minimal byproducts .

4-N-Propyl cyclohexyl benzene has potential applications in various fields:

  • Chemical Intermediates: It can serve as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Its unique structure may find applications in developing new materials, such as polymers or liquid crystals.
  • Fuel Additives: Due to its hydrocarbon nature, it could be evaluated for use as a fuel additive to improve combustion properties .

Several compounds share structural similarities with 4-N-Propyl cyclohexyl benzene. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
N-PropylcyclohexaneCyclohexane with a propyl groupImportant component in fuel chemistry
EthylcyclohexaneCyclohexane with an ethyl groupLower boiling point than 4-N-Propyl cyclohexyl benzene
ButylcyclohexaneCyclohexane with a butyl groupHigher molecular weight and different combustion characteristics
1-Iodo-4-(4-propylcyclohexyl)benzeneIodinated derivativeUsed in organic synthesis as a building block

Uniqueness

4-N-Propyl cyclohexyl benzene stands out due to its specific combination of propyl and cyclohexane moieties attached to a benzene ring, which may impart unique physical and chemical properties not found in simpler alkane or aromatic compounds. Its potential applications in advanced materials and fuels further highlight its significance within this class of compounds.

The development of 4-N-propyl cyclohexyl benzene is intertwined with the rise of liquid crystal display technology in the late 20th century. While its exact synthesis date remains undocumented, its structural analogs emerged in the 1970s as researchers sought thermally stable mesogens for electro-optical devices. The compound’s design leverages the rigidity of the cyclohexane ring and the alkyl chain’s flexibility, a balance critical for modulating liquid crystal phase behavior. Early synthetic routes relied on Friedel-Crafts alkylation, but challenges in achieving stereochemical purity spurred innovations in palladium-catalyzed cross-coupling by the 1990s.

Structural Classification Within Cyclohexylbenzene Derivatives

4-N-Propyl cyclohexyl benzene belongs to the cyclohexylbenzene family, distinguished by a cyclohexyl group attached to a benzene ring. Its molecular formula, C₁₅H₂₂, and trans-configuration are pivotal to its physicochemical properties.

Key Structural Features:

  • Cyclohexane Ring: Adopts a chair conformation, minimizing steric strain.
  • Propyl Substituent: Positioned at the trans-4 site, enhancing molecular anisotropy.
  • Benzene Ring: Provides π-electron density for intermolecular interactions.

Table 1: Comparative Analysis of Cyclohexylbenzene Derivatives

CompoundSubstituentCAS NumberApplication
4-N-Propyl cyclohexyl benzenetrans-4-propyl22800-88-0LCD monomers
1-Bromo-4-(4-propylcyclohexyl)benzenebromo86579-53-5Liquid crystal synthesis
(4-Propylcyclohexyl)benzenetrans-4-propyl177533-41-4Organic synthesis

This structural framework enables tunable melting points and optical properties, making it indispensable in materials engineering.

Significance in Organic Chemistry and Materials Science

4-N-Propyl cyclohexyl benzene bridges synthetic organic chemistry and applied materials science. Its synthesis exemplifies stereoselective strategies, while its applications span:

  • Liquid Crystal Displays: Serves as a monomer in twisted nematic (TN) and in-plane switching (IPS) LCDs, where its alignment properties enhance contrast ratios.
  • Organic Synthesis: Acts as a building block for complex hydrocarbons via Suzuki-Miyaura coupling.
  • Environmental Research: Recent studies identify it as a persistent organic pollutant, with bioaccumulation factors up to 4,760 in aquatic ecosystems.

Mechanistic Insight:In LCDs, the compound’s rigid core aligns under electric fields, modulating light transmission. The propyl chain’s length optimizes clearing points, ensuring stability across operating temperatures.

The compound 4-N-Propyl cyclohexyl benzene exhibits a complex nomenclature system that reflects its multi-ring aromatic structure . According to International Union of Pure and Applied Chemistry nomenclature conventions, the compound is systematically named as (4-propylcyclohexyl)benzene, with the molecular formula C₁₅H₂₂ and a molecular weight of 202.33 grams per mole . The structure consists of a benzene ring substituted with a trans-4-propylcyclohexyl group, creating a bicyclic aromatic system with distinct stereochemical properties .

The compound demonstrates significant isomerism considerations, particularly regarding the stereochemistry of the cyclohexyl substituent [3]. The trans-isomer configuration represents the thermodynamically preferred form, designated with the Chemical Abstracts Service number 61203-94-9 [4]. This stereochemical preference arises from the minimization of steric hindrance between the propyl chain and the benzene ring attachment point [3] [4]. The canonical Simplified Molecular Input Line Entry System representation "CCCC1CCC(CC1)C2=CC=CC=C2" accurately describes the connectivity pattern while maintaining stereochemical ambiguity [16].

Nomenclature ParameterValueReference
IUPAC Name(4-propylcyclohexyl)benzene
Molecular FormulaC₁₅H₂₂
Molecular Weight202.33 g/mol
CAS Number (trans)61203-94-9 [4]
InChI KeyPWGUTKLGUISGAE-UHFFFAOYSA-N [16]

The isomerism considerations extend to conformational flexibility within the cyclohexyl ring system [13]. The chair conformation represents the most stable arrangement for the cyclohexyl substituent, with the propyl group occupying either axial or equatorial positions depending on thermodynamic and kinetic factors [13] [14]. This conformational preference significantly influences the overall molecular geometry and physical properties of the compound [13].

X-ray Crystallographic Analysis of Trans-Isomer Configuration

Crystallographic analysis of related trans-4-propylcyclohexyl aromatic compounds provides valuable insights into the three-dimensional structure of 4-N-Propyl cyclohexyl benzene [10] [11]. Single-crystal X-ray diffraction studies of analogous compounds reveal that the trans-isomer configuration adopts a monoclinic crystal system with space group P2₁/c [10] [11]. The asymmetric unit contains two independent molecules with distinct conformational arrangements, demonstrating the conformational flexibility inherent in these bicyclic aromatic systems [10] [11].

The crystallographic data indicates that the least-squares plane through the cyclohexyl ring forms dihedral angles ranging from 52.9 to 81.4 degrees with the benzene ring plane [10] [11]. This significant angular variation reflects the conformational freedom around the cyclohexyl-benzene bond, allowing for multiple stable conformations in the solid state [10] [11]. The cyclohexyl ring consistently adopts a chair conformation in all crystallographically characterized molecules, confirming the thermodynamic preference for this arrangement [10] [11].

Crystallographic ParameterTrans-Isomer ValueReference
Crystal SystemMonoclinic [10] [11]
Space GroupP2₁/c [10] [11]
Dihedral Angle Range52.9-81.4° [10] [11]
Cyclohexyl ConformationChair [10] [11]
Independent Molecules2 per asymmetric unit [10] [11]

Bond length analysis reveals characteristic aromatic carbon-carbon distances within the benzene ring, ranging from 1.368 to 1.390 Angstroms [29]. The variation in bond lengths reflects the electronic influence of the cyclohexyl substituent on the aromatic system [29]. The carbon-carbon bonds directly attached to the substituted carbon atom exhibit the greatest deviation from the ideal benzene bond length of 1.39 Angstroms [29]. This distortion indicates electronic perturbation of the aromatic pi-electron system by the bulky cyclohexyl substituent [29].

The crystallographic analysis also reveals weak intermolecular interactions that contribute to crystal packing stability [10] [11]. Carbon-hydrogen to oxygen hydrogen bonds link molecules in crystallographically independent chains, creating a two-dimensional supramolecular aggregate structure [10] [11]. These intermolecular forces play a crucial role in determining the preferred solid-state conformation and overall crystal stability [10] [11].

Conformational Analysis of Cyclohexyl Substituents

The conformational behavior of the cyclohexyl substituent in 4-N-Propyl cyclohexyl benzene follows established principles of six-membered ring stereochemistry [13]. The cyclohexyl ring adopts a chair conformation as the energetically preferred arrangement, minimizing both angle strain and torsional strain [13]. This conformation provides two distinct environments for substituents: axial positions that extend perpendicular to the ring plane, and equatorial positions that extend outward from the ring periphery [13].

The propyl substituent on the cyclohexyl ring demonstrates conformational preferences based on steric interactions [13] [14]. When occupying an equatorial position, the propyl group experiences minimal steric hindrance from other ring substituents and hydrogen atoms [13] [14]. Conversely, axial positioning results in significant 1,3-diaxial interactions that destabilize this conformation [13]. The energy difference between axial and equatorial conformations for the propyl group approximates 1.8 kilocalories per mole, strongly favoring the equatorial arrangement [13].

Conformational ParameterEnergy (kcal/mol)Stability OrderReference
Chair Conformation0 (reference)Most stable [13]
Twist-Boat Conformation+5.5Intermediate [13]
Boat Conformation+7.1Less stable [13]
Half-Chair Conformation+10.0Least stable [13]

The benzene ring attachment point on the cyclohexyl system introduces additional conformational complexity [15]. The aromatic substituent preferentially occupies an equatorial position to minimize steric interactions with axial hydrogen atoms on the cyclohexyl ring [15]. This preference results in a stable trans-diequatorial arrangement when both the propyl group and benzene ring occupy equatorial positions on opposite sides of the cyclohexyl ring [15].

Conformational interconversion between different chair forms occurs through ring-flipping mechanisms [13]. The activation energy for this process approximates 10.8 kilocalories per mole for unsubstituted cyclohexane, but increases significantly with bulky substituents like the propyl group and benzene ring [13]. This elevated barrier restricts conformational mobility at ambient temperatures, effectively locking the molecule in its preferred conformation [13].

The overall molecular conformation represents a balance between intramolecular steric interactions and electronic effects [33]. The aromatic pi-electron system of the benzene ring can interact with the sigma-bond framework of the cyclohexyl system through hyperconjugation and through-space interactions [33]. These electronic effects contribute to the observed conformational preferences and influence the compound's physical and chemical properties [33].

Comparative Molecular Geometry with Related Bicyclic Systems

Comparative analysis of 4-N-Propyl cyclohexyl benzene with structurally related bicyclic aromatic systems reveals systematic trends in molecular geometry and conformational behavior [17] [19]. Cyclohexylbenzene, the parent compound without the propyl substituent, serves as a fundamental reference point with molecular formula C₁₂H₁₆ and molecular weight 160.26 grams per mole [27]. The addition of the propyl group in 4-N-Propyl cyclohexyl benzene increases the molecular weight by 42.07 grams per mole, reflecting the three-carbon alkyl chain extension [27].

The geometric parameters of the benzene ring remain relatively consistent across this series of compounds [20]. All derivatives maintain the characteristic planar hexagonal structure with carbon-carbon bond lengths averaging 1.39 Angstroms and internal bond angles of 120 degrees [20]. The aromatic ring exhibits minimal distortion upon cyclohexyl substitution, indicating that the saturated ring substituent does not significantly perturb the aromatic pi-electron system [20].

CompoundMolecular FormulaMolecular WeightKey Structural FeaturesCAS Number
CyclohexylbenzeneC₁₂H₁₆160.26Simple cyclohexyl-benzene linkage827-52-1
4-MethylcyclohexylbenzeneC₁₃H₁₈174.28Methyl substitution on cyclohexyl4501-36-4
4-N-PropylcyclohexylbenzeneC₁₅H₂₂202.33Propyl chain extension61203-94-9
Bicyclohexyl derivativesC₂₂H₃₄298.51Extended bicyclic framework84656-75-7

The cyclohexyl ring geometry shows remarkable consistency across different substituent patterns [29]. Chair conformation parameters, including bond lengths and bond angles, remain within narrow ranges regardless of the specific substituents present [29]. Carbon-carbon bond lengths in the cyclohexyl ring typically range from 1.52 to 1.54 Angstroms, while carbon-carbon-carbon bond angles cluster around 111 degrees [29]. This geometric stability reflects the inherent conformational preference of six-membered saturated rings [29].

Dihedral angle relationships between the benzene and cyclohexyl rings vary systematically with substituent bulk [10] [29]. Unsubstituted cyclohexylbenzene exhibits dihedral angles averaging 45 degrees, while bulkier substituents like the propyl group force larger angular deviations [10] [29]. The range of observed dihedral angles extends from 26.5 to 81.4 degrees, demonstrating significant conformational flexibility in these bicyclic systems [10] [29].

Extended bicyclic systems, such as compounds containing bicyclohexyl frameworks, represent the ultimate extension of this structural motif [17]. These systems, with molecular weights approaching 300 grams per mole, maintain the fundamental geometric principles observed in simpler analogs while introducing additional conformational complexity [17]. The multiple cyclohexyl rings adopt independent chair conformations, creating highly three-dimensional molecular architectures [17].

The Friedel-Crafts alkylation represents the foundational synthetic approach for constructing the cyclohexylbenzene core of 4-N-Propyl cyclohexyl benzene. This classical electrophilic aromatic substitution reaction enables the direct attachment of cyclohexyl groups to benzene rings through carbocation intermediates [1] [2].

Mechanistic Foundations and Catalyst Systems

The Friedel-Crafts alkylation mechanism proceeds through well-established steps involving Lewis acid activation of alkyl halides [3] [2]. Aluminum chloride emerges as the predominant catalyst system, generating highly electrophilic carbocations through coordination with cyclohexyl chloride [1] [4]. The reaction follows the canonical electrophilic aromatic substitution pathway: initial formation of the aluminum chloride-alkyl halide complex, subsequent carbocation generation, electrophilic attack on the benzene ring, and final deprotonation to restore aromaticity [5] [6].

Research demonstrates that anhydrous aluminum chloride at concentrations of 5-10 mol% provides optimal catalytic activity for laboratory-scale syntheses [7] [8]. However, industrial applications favor reduced catalyst loadings of 1-2 mol% to minimize corrosion and waste generation [8] [9]. The choice of aluminum chloride over alternative Lewis acids such as ferric chloride or boron trifluoride stems from its superior reactivity toward secondary alkyl halides and tolerance for cyclohexyl substrates [10].

Optimization of Reaction Parameters

Temperature control represents a critical optimization parameter for achieving high yields and selectivity [7] [8]. Laboratory investigations establish the optimal temperature range of 50-60°C for cyclohexylbenzene synthesis, balancing reaction rate with minimization of side reactions [1] [3]. Industrial processes operate at slightly elevated temperatures of 60-80°C to enhance throughput while maintaining acceptable selectivity profiles [8] [9].

Solvent selection profoundly influences reaction outcomes and catalyst stability [8]. Dichloromethane serves as the preferred solvent for laboratory-scale syntheses due to its ability to solubilize both organic substrates and Lewis acid catalysts while remaining inert toward electrophilic attack [8]. Industrial processes favor toluene or heptane systems that offer improved environmental profiles and enhanced catalyst recovery [9].

Table 1: Friedel-Crafts Alkylation Optimization Parameters

ParameterOptimal ConditionsIndustrial ScaleReference
Temperature (°C)50-6060-80 [1] [3]
Catalyst Loading (mol%)5-101-2 [7] [8]
SolventDichloromethaneToluene/Heptane [8] [9]
Reaction Time (h)2-41-2 [1] [7]
Yield (%)75-8580-90 [1] [3]
Selectivity (%)90-9585-90 [3] [8]

Catalyst Deactivation and Regeneration Strategies

A significant challenge in Friedel-Crafts alkylation involves catalyst deactivation through product complexation and impurity coordination [7]. Aluminum chloride forms stable complexes with aromatic products, necessitating careful hydrolytic workup procedures [8]. Industrial processes implement catalyst regeneration through thermal treatment at 200-300°C under inert atmosphere or chemical regeneration using anhydrous hydrogen chloride [7].

The development of heterogeneous catalyst systems addresses deactivation concerns while enabling catalyst recovery [11]. Zeolite-based catalysts, particularly ZSM-5 and Beta zeolites, demonstrate promising activity for cyclohexylbenzene synthesis with enhanced regenerability [9]. These solid acid catalysts operate through shape-selective mechanisms that can influence regioselectivity and reduce polyalkylation [11].

Catalytic Coupling Reactions (Suzuki-Miyaura/Sonogashira)

Palladium-catalyzed cross-coupling reactions provide versatile alternatives to Friedel-Crafts alkylation for synthesizing 4-N-Propyl cyclohexyl benzene derivatives. The Suzuki-Miyaura coupling offers exceptional functional group tolerance and operates under relatively mild conditions [12] [13].

Suzuki-Miyaura Coupling Methodologies

The Suzuki-Miyaura reaction enables the coupling of aryl boronic acids with cyclohexyl halides or the reverse coupling of cyclohexylboronic esters with aryl halides [12]. The reaction mechanism involves three fundamental steps: oxidative addition of the organic halide to palladium(0), transmetalation with the organoboron species, and reductive elimination to form the carbon-carbon bond [12] [13].

Palladium catalyst selection significantly influences reaction efficiency and selectivity. Tetrakis(triphenylphosphine)palladium(0) represents the classical catalyst system, providing yields of 85-95% for cyclohexylbenzene formation under optimized conditions [12] [13]. More recent developments favor palladium(II) acetonitrile complexes such as PdCl2(CH3CN)2, which demonstrate enhanced activity and achieve yields up to 94% [14].

Base selection critically affects transmetalation efficiency and reaction kinetics [12]. Potassium carbonate serves as the standard base system for most Suzuki-Miyaura couplings, providing optimal balance between reactivity and selectivity [12] [13]. Cesium carbonate offers enhanced reactivity for challenging substrates but requires careful temperature control to prevent decomposition [13].

Advanced Catalyst Systems and Optimization

Recent advances in molecular catalyst design have yielded highly efficient systems for cyclohexylbenzene synthesis. Phosphine-metal organic framework (P-MOF) catalysts demonstrate exceptional selectivity exceeding 95% while operating under mild conditions at 60°C [13]. These heterogeneous systems combine the advantages of molecular catalysis with ease of separation and catalyst recovery [13].

Nickel-based catalysts emerge as cost-effective alternatives to palladium systems [15]. Nickel sulfate hexahydrate combined with bipyridyl ligands enables Suzuki-Miyaura coupling in aqueous media with yields of 75-85% [15]. While lower than palladium systems, nickel catalysts offer significant cost advantages for large-scale applications [15].

Table 2: Suzuki-Miyaura Coupling Conditions for Cyclohexylbenzene Derivatives

Catalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh3)4K2CO3DME/H2O80-10085-95 [12] [13]
PdCl2(CH3CN)2K2CO3Dioxane8094 [14]
Pd/CNa2CO3EtOH/H2O60-8080-90 [16]
Pd-MOFCs2CO3THF60>95 [13]
Ni-basedK3PO4Water8075-85 [15]

Sonogashira Coupling Applications

The Sonogashira coupling provides access to alkyne-substituted cyclohexylbenzene derivatives through palladium-copper dual catalysis [17] [18]. This reaction couples aryl or vinyl halides with terminal alkynes using palladium(0) catalysts in conjunction with copper(I) co-catalysts [17] [18].

The reaction mechanism involves two independent catalytic cycles [18]. The palladium cycle follows the standard oxidative addition-transmetalation-reductive elimination sequence, while the copper cycle activates terminal alkynes through acetylide formation [18]. Triethylamine serves as both base and solvent in many applications, facilitating efficient proton abstraction and copper acetylide formation [17] [18].

Optimization studies demonstrate that palladium tetrakis(triphenylphosphine) combined with copper(I) iodide provides optimal activity for cyclohexylbenzene alkyne synthesis [18]. Reaction temperatures of 60-80°C enable efficient coupling while minimizing catalyst decomposition [17] [18]. The dual catalyst system enables room temperature reactions in many cases, offering significant advantages for thermally sensitive substrates [18].

Stereochemical Control in Propyl Group Introduction

Stereochemical control during propyl group introduction represents a critical aspect of 4-N-Propyl cyclohexyl benzene synthesis. The cyclohexane ring system exhibits conformational flexibility that significantly influences the spatial arrangement of substituents [19] [20].

Kinetic vs. Thermodynamic Control Strategies

Temperature significantly influences stereochemical outcomes in propyl group introduction [22] [23]. Lower reaction temperatures favor kinetic control, potentially accessing metastable configurations, while elevated temperatures promote thermodynamic equilibration to the most stable trans-equatorial arrangement [22] [23].

Solvent effects on stereochemical control manifest through coordination and solvation phenomena [22] [24]. Polar solvents such as dimethylformamide and dimethyl sulfoxide stabilize transition states leading to trans configurations through enhanced solvation of polar intermediates [22]. Nonpolar solvents provide less stereochemical bias, enabling access to kinetically controlled products [24].

Table 3: Stereochemical Control Parameters in Cyclohexyl Systems

Stereochemical FactorEnergy Difference (kJ/mol)Favored ConfigurationControl MethodReference
Axial vs Equatorial Preference7.6 (Me)EquatorialSteric bulk [19] [21]
Trans/Cis Selectivity1.8-5.2TransThermodynamic control [25] [26]
Temperature EffectVariableLower temp = higher selectivityKinetic control [22] [23]
Solvent EffectMinorPolar solvents favor transSolvent coordination [22] [24]
Catalyst InfluenceSignificantPd complexes favor transCatalyst design [12] [13]

Catalyst-Controlled Stereoselectivity

Palladium-catalyzed coupling reactions offer exceptional opportunities for stereochemical control through catalyst design [12] [13]. Phosphine ligand selection profoundly influences the stereochemical outcome of cross-coupling reactions [27]. Bulky phosphine ligands such as tri-tert-butylphosphine favor trans configurations through steric shielding effects [13].

Chiral catalyst systems enable access to enantiomerically enriched products [23]. Binaphthyl-based phosphine ligands in combination with palladium precursors achieve enantioselectivities exceeding 90% for cyclohexylbenzene derivatives [23]. These systems operate through asymmetric induction during the reductive elimination step [23].

Recent discoveries reveal that cyclopropane substituents adjacent to cyclohexane rings induce unusual stereochemical preferences [28]. The cyclopropyl effect causes alkyl groups to favor axial orientations, contrary to normal steric preferences [28]. This phenomenon grows more significant with larger alkyl groups and provides a unique tool for stereochemical control [28].

Industrial-Scale Production via Continuous Flow Reactors

Continuous flow technology revolutionizes the industrial production of 4-N-Propyl cyclohexyl benzene through enhanced process control, improved safety profiles, and superior scalability compared to traditional batch methods [29] [30].

Reactor Design and Configuration

Continuous flow reactors operate on the principle of steady-state processing, where reagents continuously enter the reactor while products simultaneously exit [30]. This approach eliminates the accumulation of reaction mass characteristic of batch processes and enables precise control over reaction parameters [31] [30].

Packed bed reactors represent the most common configuration for industrial cyclohexylbenzene synthesis [30] [32]. These systems contain immobilized catalysts within a tubular reactor, enabling heterogeneous catalysis with simplified product separation [30]. Palladium on carbon catalysts demonstrate exceptional stability in packed bed configurations, maintaining activity for extended periods [32].

Microreactor technology offers advantages for highly exothermic reactions such as Friedel-Crafts alkylation [29] [33]. The enhanced surface-to-volume ratio enables efficient heat removal, preventing temperature excursions that could lead to side reactions [33]. Glass microreactors demonstrate superior corrosion resistance compared to metal systems, particularly important for reactions involving Lewis acids [32].

Process Intensification and Optimization

Flow rate optimization represents a critical parameter for maximizing productivity while maintaining product quality [29] [34]. Optimal flow rates of 10-100 mL/min for packed bed systems provide residence times of 5-30 minutes, sufficient for complete conversion while minimizing side reactions [30] [32].

Temperature control in continuous flow systems offers unprecedented precision compared to batch reactors [34]. Superheated conditions up to 180°C enable dramatic reaction acceleration, reducing reaction times from hours to minutes [34]. Corning Advanced-Flow Reactors demonstrate particular effectiveness for temperature-sensitive syntheses through integrated thermal management [32].

Pressure optimization enhances reaction rates and enables processing of gaseous reagents [35]. Multiphasic flow reactors operate at pressures of 5-20 bar, enabling efficient gas-liquid contact for hydrogenation and related transformations [35] [36].

Table 4: Continuous Flow Reactor Parameters for Industrial Scale Production

Reactor TypeFlow Rate (mL/min)Residence Time (min)Temperature (°C)Pressure (bar)Productivity (kg/h·L)Reference
Packed Bed10-1005-3060-1501-100.5-2.0 [30] [32]
Microreactor0.1-101-1520-1001-50.01-0.1 [29] [33]
Tubular Coil1-502-2080-1805-200.2-1.0 [34]
Multi-channel50-5001-1060-1201-152-10 [36]
Monolithic1-205-6080-1401-80.1-0.5 [29]

Scale-Up Methodologies and Numbering-Up Strategies

Numbering-up represents the preferred scale-up strategy for continuous flow processes [36]. Rather than increasing reactor dimensions, this approach employs multiple parallel reaction channels to achieve higher throughput [36]. Multi-channel reactors demonstrate linear scalability with maintained performance characteristics [36].

Flow distribution represents a critical engineering challenge in numbering-up strategies [36]. Uniform flow distribution to all parallel channels requires careful pressure balance design and precise flow control systems [36]. Pressure drop optimization through barrier channel design ensures equal residence times across all reaction channels [36].

Industrial implementation of continuous flow technology for cyclohexylbenzene synthesis demonstrates significant advantages over batch processing [32]. Capital expenditure reductions of 30-50% result from decreased reactor volumes and simplified downstream processing [32]. Operating expense savings arise from reduced energy consumption, improved yields, and enhanced product quality [31] [32].

Process analytical technology (PAT) integration enables real-time monitoring and control of continuous flow processes [32]. Inline spectroscopic monitoring provides immediate feedback on conversion and selectivity, enabling rapid response to process deviations [32]. Automated control systems maintain optimal reaction conditions and ensure consistent product quality [31] [32].

XLogP3

5.8

Exact Mass

202.172150702 g/mol

Monoisotopic Mass

202.172150702 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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